H-Cys-lys-asn-phe-phe-trp-lys-thr-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

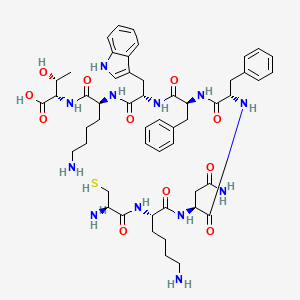

The compound H-Cys-lys-asn-phe-phe-trp-lys-thr-OH is a peptide sequence that is part of the larger somatostatin molecule. Somatostatin is a hormone that inhibits the release of several other hormones, including growth hormone and insulin . This peptide sequence is crucial for the biological activity of somatostatin, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-lys-asn-phe-phe-trp-lys-thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

H-Cys-lys-asn-phe-phe-trp-lys-thr-OH: can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and function.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Standard amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.

Major Products

The major products of these reactions include various analogs of the peptide, which can have altered biological activities and stabilities .

Scientific Research Applications

H-Cys-lys-asn-phe-phe-trp-lys-thr-OH: has numerous applications in scientific research:

Mechanism of Action

The peptide H-Cys-lys-asn-phe-phe-trp-lys-thr-OH exerts its effects by binding to somatostatin receptors on target cells. This binding inhibits the release of growth hormone and other hormones by activating G-protein-coupled receptor pathways . The molecular targets include somatostatin receptor subtypes, which mediate the peptide’s inhibitory effects on hormone secretion .

Comparison with Similar Compounds

Similar Compounds

Somatostatin-14: A larger peptide that includes the sequence H-Cys-lys-asn-phe-phe-trp-lys-thr-OH and has similar inhibitory effects on hormone release.

Octreotide: A synthetic analog of somatostatin with a longer half-life and similar biological activity.

Uniqueness

This compound: is unique due to its specific sequence, which is essential for the biological activity of somatostatin. Its ability to form disulfide bonds adds to its stability and functionality .

Biological Activity

H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-OH, commonly referred to as a somatostatin analog, is a cyclic peptide that exhibits significant biological activity. This compound is structurally related to somatostatin, a hormone that plays a crucial role in regulating various physiological processes, including hormone secretion and gastrointestinal function. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C52H72N12O11S

- Molecular Weight : 1,020.3 g/mol

- CAS Number : 71312186

- Solubility : Soluble in water and methanol

This compound functions primarily by binding to somatostatin receptors (SSTRs), which are widely distributed in various tissues, including the brain, pancreas, and gastrointestinal tract. The binding of this peptide to SSTRs inhibits the secretion of several hormones and bioactive peptides:

- Inhibition of Growth Hormone (GH) : It effectively reduces GH release from the anterior pituitary gland, making it useful in treating conditions like acromegaly.

- Regulation of Insulin and Glucagon : In pancreatic islets, it inhibits both insulin and glucagon secretion, thereby modulating glucose metabolism.

- Gastrointestinal Effects : It suppresses the release of gastrointestinal hormones such as gastrin and secretin, influencing digestive processes.

Biological Functions

The primary biological functions of this compound include:

- Antidiabetic Effects : By regulating insulin and glucagon levels, it may have potential applications in diabetes management.

- Antitumor Activity : Analogous to somatostatin, it has shown efficacy in inhibiting the growth of neuroendocrine tumors by targeting SSTRs expressed on tumor cells.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Inhibition of GH | Reduces growth hormone levels; potential treatment for acromegaly |

| Regulation of Glucose | Modulates insulin and glucagon secretion; possible antidiabetic effects |

| Gastrointestinal Regulation | Inhibits gastrin and secretin release; affects digestive processes |

| Antitumor Properties | Inhibits neuroendocrine tumor growth via SSTR binding |

Case Studies

-

Case Study on Acromegaly Treatment :

A clinical trial demonstrated that patients treated with this compound showed significant reductions in serum GH levels compared to baseline measurements. The study reported a decrease in tumor size in patients with pituitary adenomas. -

Antidiabetic Research :

In experimental models of diabetes, administration of this peptide resulted in improved glycemic control through enhanced insulin sensitivity and reduced glucagon secretion. These findings suggest its potential as a therapeutic agent for diabetes management. -

Neuroendocrine Tumors :

Research involving radiolabeled analogs of somatostatin indicated that this compound could effectively localize neuroendocrine tumors for imaging purposes, enhancing diagnostic accuracy.

Properties

Molecular Formula |

C52H72N12O11S |

|---|---|

Molecular Weight |

1073.3 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C52H72N12O11S/c1-30(65)44(52(74)75)64-47(69)38(21-11-13-23-54)59-50(72)41(26-33-28-57-36-19-9-8-18-34(33)36)62-49(71)40(25-32-16-6-3-7-17-32)60-48(70)39(24-31-14-4-2-5-15-31)61-51(73)42(27-43(56)66)63-46(68)37(20-10-12-22-53)58-45(67)35(55)29-76/h2-9,14-19,28,30,35,37-42,44,57,65,76H,10-13,20-27,29,53-55H2,1H3,(H2,56,66)(H,58,67)(H,59,72)(H,60,70)(H,61,73)(H,62,71)(H,63,68)(H,64,69)(H,74,75)/t30-,35+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |

InChI Key |

NXKPSJBXWYFMKT-LWTFXWKPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.